molecular formula C14H9NO2 B6150371 benzo[h]quinoline-2-carboxylic acid CAS No. 65714-32-1

benzo[h]quinoline-2-carboxylic acid

Cat. No.: B6150371
CAS No.: 65714-32-1
M. Wt: 223.2
InChI Key:
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Description

Benzo[h]quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylic acid.

    Reduction: Formation of dihydrothis compound.

    Substitution: Formation of various substituted benzo[h]quinoline derivatives.

Mechanism of Action

The mechanism of action of benzo[h]quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Benzo[h]quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid, 8-hydroxyquinoline, and 2-methylquinoline. While all these compounds share the quinoline core structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position . This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

List of Similar Compounds

Properties

CAS No.

65714-32-1

Molecular Formula

C14H9NO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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